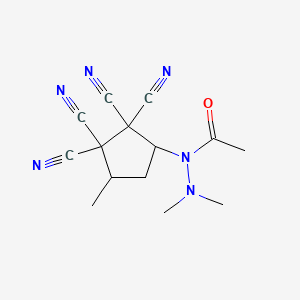

N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide

Descripción general

Descripción

N,N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide, commonly known as DMTCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMTCC is a hydrazine derivative that is used as a reagent for the detection of primary amines and amino acids in biological samples.

Mecanismo De Acción

The mechanism of action of DMTCC involves the reaction of the hydrazine group with primary amines to form a highly fluorescent compound. The fluorescence is due to the formation of a conjugated system between the DMTCC molecule and the amine group. The fluorescence intensity is directly proportional to the amount of primary amine present in the sample.

Biochemical and Physiological Effects:

DMTCC is not known to have any significant biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using DMTCC in lab experiments include its high sensitivity and selectivity for primary amines and amino acids. It is also a non-toxic compound that can be easily synthesized and purified. The limitations of using DMTCC include its relatively high cost compared to other reagents and its limited applicability to the detection of primary amines only.

Direcciones Futuras

There are several future directions for the use of DMTCC in scientific research. One potential application is in the study of protein-protein interactions in living cells. Another potential application is in the development of new diagnostic tools for the detection of primary amines in biological samples. Additionally, the synthesis of new derivatives of DMTCC with improved properties could lead to the development of new reagents for the detection of other biomolecules.

Métodos De Síntesis

DMTCC is synthesized by the reaction of 2,2,3,3-tetracyano-4-methylcyclopentanone with dimethylhydrazine in the presence of a base such as sodium hydroxide. The resulting product is then purified by column chromatography to obtain pure DMTCC.

Aplicaciones Científicas De Investigación

DMTCC is widely used in scientific research as a reagent for the detection of primary amines and amino acids in biological samples. It is commonly used in the analysis of peptides, proteins, and other biomolecules. DMTCC reacts with primary amines to form a highly fluorescent compound that can be detected using fluorescence spectroscopy. This makes DMTCC a valuable tool in the study of biological processes such as protein-protein interactions and enzyme kinetics.

Propiedades

IUPAC Name |

N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c1-10-5-12(20(11(2)21)19(3)4)14(8-17,9-18)13(10,6-15)7-16/h10,12H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPUBHDCUACHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C1(C#N)C#N)(C#N)C#N)N(C(=O)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301324864 | |

| Record name | N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788977 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide | |

CAS RN |

361465-99-8 | |

| Record name | N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinylthio)acetamide](/img/structure/B5157750.png)

![3,4-dimethoxy-N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5157765.png)

![3-(benzylsulfonyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B5157767.png)

![4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine](/img/structure/B5157768.png)

![ethyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5157778.png)

![ethyl {[4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5157787.png)

![ethyl (2-{[({5-[(2-{[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B5157792.png)

![3-{4-[4-(6-carboxy-3-phenyl-2-quinoxalinyl)phenoxy]phenyl}-2-phenyl-6-quinoxalinecarboxylic acid](/img/structure/B5157801.png)